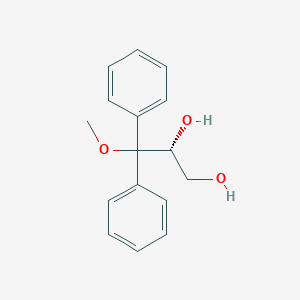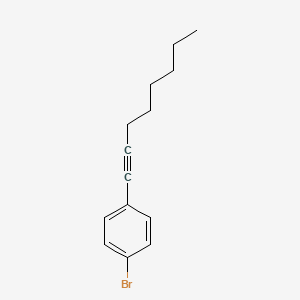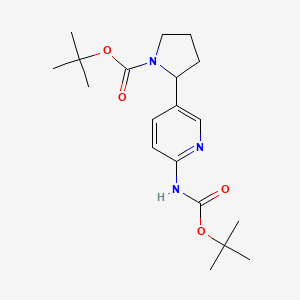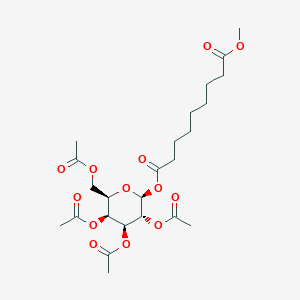![molecular formula C4H5N7O4S-2 B11826787 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the diazotization-nitrification method or direct nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired product.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may have distinct biological activities and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I, leading to DNA damage and inhibition of cancer cell proliferation . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate can be compared with other similar compounds such as:
1,2,4-triazolopyrimidines: These compounds share a similar core structure and exhibit various biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied for their anticancer and other therapeutic properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown antimicrobial and other biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C4H5N7O4S-2 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate |
InChI |
InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4)/p-2 |
InChI Key |
WLQDKQQCJXLDGN-UHFFFAOYSA-L |
Canonical SMILES |
C12=NNN=C1N=C(N=C2N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)



![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)



![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
